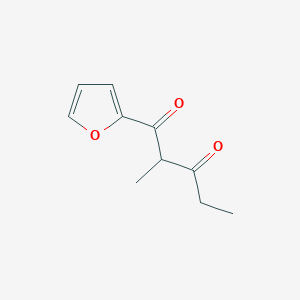

1-(Furan-2-yl)-2-methylpentane-1,3-dione

Description

Significance of 1,3-Diketones in Organic Synthesis and Coordination Chemistry

1,3-Diketones, also known as β-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. fiveable.me Their importance in synthetic organic chemistry is difficult to overstate. researchgate.net The presence of the two carbonyl groups increases the acidity of the intermediate methylene (B1212753) (or methine) protons, facilitating the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, making 1,3-diketones valuable intermediates for constructing a wide array of organic compounds, including complex natural products and various heterocyclic systems. fiveable.meresearchgate.net Common reactions involving 1,3-diketones include Claisen condensations, which are fundamental for their synthesis, as well as alkylations and acylations at the central carbon. fiveable.mebeilstein-journals.org

In coordination chemistry, 1,3-diketones are highly effective chelating ligands. alfachemic.com Upon deprotonation, the resulting enolate can coordinate to a metal ion through both oxygen atoms, forming a stable six-membered ring. mdpi.comwikipedia.org This ability to form stable metal complexes has led to their widespread use in catalysis, as heat stabilizers for polymers, and in the development of luminescent materials, particularly with rare earth metals. alfachemic.comalfa-chemistry.com The properties of the resulting metal complexes can be fine-tuned by altering the substituents on the diketone backbone. nih.gov

Importance of Furan-Containing Compounds in Modern Chemical Research

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org This structural motif is a cornerstone of modern chemical research due to its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comutripoli.edu.ly Furan derivatives are integral to the pharmacological properties of many drugs, including antibiotics and anti-inflammatory agents. numberanalytics.comutripoli.edu.lyijabbr.com For example, the antibiotic Furazolidone features a furan ring. numberanalytics.com

Beyond their biological significance, furans are versatile building blocks in organic synthesis. numberanalytics.comresearchgate.net The furan ring can participate in various reactions, including electrophilic substitution and Diels-Alder reactions, providing pathways to more complex molecular architectures. wikipedia.orgpharmaguideline.com Furthermore, the push towards sustainable chemistry has highlighted furan derivatives, such as furfural (B47365) (derived from biomass), as renewable feedstocks for producing biofuels and advanced polymers. numberanalytics.com Research continues to focus on developing novel synthetic methods for furans and exploring their application in materials science and drug discovery. numberanalytics.compharmaguideline.com

Structural Features and Nomenclature of 1-(Furan-2-yl)-2-methylpentane-1,3-dione

The systematic IUPAC name for the compound is This compound . This name precisely describes its molecular structure:

1-(Furan-2-yl)- : A furan ring is attached at its second position to the main carbon chain.

pentane-1,3-dione : A five-carbon chain is characterized by two ketone (carbonyl) groups at positions 1 and 3.

2-methyl- : A methyl group is substituted at the second position of the pentane (B18724) chain, which is the carbon atom situated between the two carbonyl groups.

A critical structural feature of 1,3-diketones is their existence as a mixture of tautomers: the diketo form and two possible enol forms. mdpi.comwikipedia.org This keto-enol tautomerism is a dynamic equilibrium, and the stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. researchgate.netlibretexts.org For this compound, the equilibrium would exist between the diketo form and the enol forms, where a hydroxyl group is formed from one of the carbonyls. The relative population of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. mdpi.comresearchgate.net

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1247470-13-8 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Key Functional Groups | Furan Ring, 1,3-Diketone |

Overview of Research Trajectories for Complex Organic Molecules

The academic and industrial investigation of complex organic molecules like this compound typically follows several established research trajectories:

Synthesis and Methodology Development : A primary goal is to develop efficient, high-yielding, and stereoselective synthetic routes. researchgate.net For this target molecule, research might explore variations of the Claisen condensation, reacting a furan-containing ester (like ethyl 2-furoate) with 2-methyl-3-pentanone, or other novel acylation methods. beilstein-journals.orgacs.org

Structural and Mechanistic Studies : Researchers investigate the molecule's three-dimensional structure, conformational preferences, and the dynamics of processes like tautomerism. researchgate.net Techniques such as NMR spectroscopy and X-ray crystallography are employed to understand reaction mechanisms and stereochemical outcomes.

Coordination Chemistry and Catalysis : Given the potent chelating ability of the β-diketone moiety, a significant research avenue involves synthesizing and characterizing its metal complexes. mdpi.comalfa-chemistry.com Studies would focus on the magnetic, electronic, and catalytic properties of these complexes.

Biological and Pharmacological Screening : Furan-containing compounds are often screened for biological activity. utripoli.edu.lyijabbr.com Research would involve testing the molecule and its derivatives against various biological targets to identify potential therapeutic applications.

Scope and Objectives of Academic Inquiry on this compound

The specific objectives for studying this compound are rooted in its hybrid structure. Academic inquiry would aim to:

Elucidate its Tautomeric Equilibrium : Quantify the ratio of keto to enol forms in various solvents and explore how the electron-donating furan ring influences this equilibrium compared to alkyl or aryl-substituted diketones.

Explore its Synthetic Utility : Utilize the molecule as a building block for more complex heterocyclic systems. For example, the 1,3-dicarbonyl unit is a classic precursor for synthesizing pyrazoles (by reaction with hydrazine) and other heterocycles. wikipedia.orgacs.org

Characterize its Coordination Behavior : Synthesize a series of metal complexes (e.g., with transition metals like copper and iron, or lanthanides like europium) and investigate their structural and photophysical properties. mdpi.comnih.gov The furan ring introduces an additional potential coordination site or can be used to modulate the electronic properties of the ligand.

Investigate Structure-Property Relationships : Systematically modify the furan or pentane portions of the molecule to understand how structural changes affect its reactivity, chelating ability, and potential biological activity. This provides fundamental insights applicable to the design of new functional molecules.

Table 2: Mentioned Compounds

| Compound Name | Molecular Formula | Functional Class |

|---|---|---|

| This compound | C₁₀H₁₂O₃ | Furan, 1,3-Diketone |

| Furazolidone | C₈H₇N₃O₅ | Furan, Nitro compound |

| Furfural | C₅H₄O₂ | Furan, Aldehyde |

| Ethyl 2-furoate | C₇H₈O₃ | Furan, Ester |

| 2-Methyl-3-pentanone | C₆H₁₂O | Ketone |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-methylpentane-1,3-dione |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3 |

InChI Key |

XQORYIWNGLTIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Yl 2 Methylpentane 1,3 Dione and Analogous Structures

Classical and Contemporary Approaches to 1,3-Diketone Synthesis

The 1,3-diketone, or β-diketone, is a fundamental structural motif in organic chemistry, and its synthesis is well-established. These methods are foundational for constructing the core of molecules like 1-(Furan-2-yl)-2-methylpentane-1,3-dione.

Claisen Condensation and Related Methods for the Formation of the 1,3-Diketone Moiety

The Claisen condensation is the quintessential method for forming 1,3-diketones, involving the reaction between a ketone and an ester in the presence of a strong base. nih.gov In a "mixed" or "crossed" Claisen condensation, a ketone's enolate attacks an ester, which is a direct pathway to unsymmetrical 1,3-diketones. libretexts.org For the synthesis of a furan-substituted 1,3-diketone, this could involve the reaction of a furan-containing ester with a ketone or vice versa.

For instance, the synthesis of the parent structure, 1-(Furan-2-yl)pentane-1,3-dione, can be envisioned via the condensation of 2-acetylfuran (B1664036) with ethyl propionate. The alpha-hydrogens of the ketone are significantly more acidic (pKa ≈ 20) than those of the ester (pKa ≈ 25), allowing for selective deprotonation of the ketone to form the nucleophilic enolate. libretexts.org The choice of base and solvent is critical to the reaction's success, with common systems including sodium ethoxide in ethanol (B145695) or stronger bases like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Representative Conditions for Claisen Condensation

| Base Catalyst | Solvent(s) | Temperature Range | Typical Substrates | Reference |

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH), Diethyl Ether | Room Temp. to Reflux | Ketones, Esters | nih.gov |

| Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) | Room Temp. to 70°C | Ketones, Esters | google.com |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78°C to 0°C | Ketones, Esters | nih.gov |

| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) | 0°C to Room Temp. | Ferrocenyl Ketones, Ferrocenyl Esters | nih.gov |

Acylation and Alkylation Strategies for Carbon Chain Extension

An alternative to the Claisen condensation is the direct C-acylation of a pre-formed ketone enolate. organic-chemistry.org This strategy offers high regioselectivity. Ketones can be treated with a base and then an acylating agent, such as an acyl chloride, to yield the 1,3-diketone. Modern methods utilize systems like MgBr₂·OEt₂ and an amine base to facilitate "soft enolization" and subsequent acylation under mild conditions. organic-chemistry.org

Once the 1-(Furan-2-yl)pentane-1,3-dione scaffold is formed, the introduction of the methyl group at the C2 position is achieved through alkylation. The methylene (B1212753) protons located between the two carbonyl groups are highly acidic and can be readily removed by a suitable base (e.g., an alkoxide) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent like methyl iodide to furnish the final this compound structure.

Table 2: Common Reagents for Acylation and Alkylation of Ketones

| Reaction Type | Reagent Class | Specific Examples | Reference |

| Acylation | Acyl Halides | Acetyl chloride, Propionyl chloride, Benzoyl chloride | organic-chemistry.org |

| N-Acylbenzotriazoles | 1-Acylbenzotriazoles | organic-chemistry.org | |

| Thioesters | S-Ethyl thioacetate | organic-chemistry.org | |

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | General Knowledge |

Strategies for Incorporating the Furan (B31954) Moiety

The assembly of the target molecule can also be approached by forming the furan ring on a pre-existing diketone structure or by attaching the diketone side-chain to a furan scaffold.

Direct Functionalization of Furan Scaffolds (e.g., Friedel-Crafts Acylation with furan-2-carbonyl chloride precursors)

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. However, furan's high reactivity and sensitivity to strong acids mean that classical Friedel-Crafts conditions using catalysts like aluminum chloride (AlCl₃) often lead to polymerization and low yields. stackexchange.com Consequently, milder Lewis acid catalysts are required for the successful acylation of furan. pharmaguideline.com

Catalysts such as boron trifluoride-etherate (BF₃·OEt₂) stackexchange.comgoogle.com, ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) researchgate.netzenodo.org, and various heterogeneous catalysts have proven effective. stackexchange.com The reaction typically involves treating furan with an acyl halide or anhydride (B1165640) in the presence of the catalyst. To synthesize a furan-diketone, furan could be acylated with a precursor like 2-methyl-3-oxopentanoyl chloride.

The synthesis of key precursors like furan-2-carbonyl chloride is itself a critical step, often achieved by treating 2-furoic acid with thionyl chloride. wikipedia.org

Table 3: Comparison of Catalysts for Friedel-Crafts Acylation of Furan

| Catalyst | Acylating Agent | Solvent | Key Advantages | Reference(s) |

| Boron Trifluoride (BF₃) | Acid Anhydrides | N/A | Overcomes issues of acid sensitivity, improved yields | stackexchange.comgoogle.com |

| Ytterbium(III) Triflate (Yb(OTf)₃) | Acyl Chlorides, Anhydrides | Ionic Liquid ([BPy][BF₄]) | Catalytic amounts needed, reusable catalyst/solvent system | researchgate.netzenodo.org |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Acid Anhydrides | Lithium Perchlorate-Nitromethane | High catalytic activity and yields | researchgate.net |

| Heterogeneous Catalysts (e.g., AlPW₁₂O₄₀) | Carboxylic Acids | N/A | Mild conditions, avoids strong acids | stackexchange.com |

Cyclization Reactions Leading to the Furan Ring in the Presence of Diketone Precursors (e.g., Paal-Knorr type condensations)

The Paal-Knorr synthesis is one of the most important and versatile methods for constructing a furan ring. organic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comwikipedia.org This approach builds the furan ring onto a pre-assembled carbon skeleton. To create a furan-substituted 1,3-diketone via this route, one would need to synthesize a 1,4-dicarbonyl compound that also contains the latent 1,3-diketone functionality.

The reaction is typically performed under aqueous acidic conditions with protic acids like sulfuric acid or hydrochloric acid, or under anhydrous conditions using a Lewis acid or a dehydrating agent. wikipedia.org The versatility of the Paal-Knorr synthesis allows for a wide range of substituents on the resulting furan ring. wikipedia.org Microwave-assisted Paal-Knorr reactions have also been developed, offering accelerated reaction times and improved yields. organic-chemistry.org

Advanced Catalytic Syntheses of Furan-Substituted 1,3-Diketones

Modern organic synthesis has seen the development of sophisticated catalytic systems that enable the construction of complex furan structures with high efficiency and selectivity. These methods often utilize transition metals or photocatalysis to achieve transformations not possible through classical means.

Several catalytic strategies can be applied to the synthesis of polysubstituted furans from 1,3-dicarbonyl compounds. For example, cerium chloride (CeCl₃·7H₂O) has been used as a Lewis acid catalyst to promote the condensation of 1,3-diketones with cyclic α-hydroxy-β-oxo esters, yielding tetrasubstituted furan derivatives. uol.de Transition metal catalysts, including those based on gold, palladium, and copper, are widely used in various cyclization and annulation reactions to produce highly substituted furans from diverse starting materials. organic-chemistry.org A visible-light-driven, transition-metal-free photocatalytic method has been reported for converting 1,3-diketones into tetra-substituted furans in a carbon dioxide atmosphere, showcasing a green chemistry approach. rsc.org

Table 4: Overview of Advanced Catalytic Methods for Furan Synthesis

| Catalytic System | Substrates | Product Type | Key Features | Reference(s) |

| Visible Light / Organic Dye | 1,3-Diketones | Tetra-substituted Furans | Transition-metal-free, CO₂ promoted, mild conditions | rsc.org |

| Cerium Chloride (CeCl₃·7H₂O) | 1,3-Diketones, α-Hydroxy-β-oxo esters | Tetra-substituted Furans | Lewis acid catalysis, condensation reaction | uol.de |

| Gold (Au) Nanoparticles on TiO₂ | Conjugated Allenones | Substituted Furans | Heterogeneous catalysis, very mild conditions, recyclable | organic-chemistry.org |

| Copper(II) Chloride (CuCl₂) | Silyl Enol Ethers, α-Diazo-β-ketoesters | Tri-substituted Furans | Utilizes 1,4-diketone surrogates, versatile | organic-chemistry.org |

| Palladium (Pd) Catalysts | Aryloxy-enynes, Aryl Halides | Tri-substituted Furans | Cascade reaction, high regioselectivity | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing furan-diketone structures, palladium-catalyzed cross-coupling and oxidative cyclization reactions are particularly relevant. These methods often involve the coupling of a 1,3-dicarbonyl compound with a suitable precursor to form a 2-alkenyl-1,3-diketone intermediate, which then undergoes a palladium-catalyzed oxidative cyclization to yield the furan ring. mdpi.comrsc.org

One-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides have been systematically investigated. mdpi.com The choice of catalyst, solvent, base, and oxidant is critical for achieving high yields. Studies have shown that catalysts with weakly coordinating ligands, such as PdCl₂(CH₃CN)₂, are highly effective as they stabilize the palladium center without hindering the active sites required for key catalytic steps like oxidative addition and reductive elimination. mdpi.com The proposed mechanism begins with the formation of a 2-alkenyl-1,3-diketone intermediate, which coordinates with the palladium(II) catalyst to form a π-olefin complex, a crucial step leading to the final furan product. mdpi.com

| Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 94 | mdpi.com |

| Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 75 | mdpi.com |

| Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 68 | mdpi.com |

Copper-Mediated Cascade and Annulation Reactions

Copper catalysis offers an economical and efficient alternative for the synthesis of furan derivatives. Copper-mediated cascade reactions, where multiple bond-forming events occur in a single operation, are particularly powerful for building complex molecular architectures from simple precursors. rsc.orgrsc.org One such strategy involves the Cu/base-promoted cascade reaction of terminal alkynes with 1,2-diketones to assemble tetrasubstituted furans. rsc.org This process is believed to proceed through the in situ generation of a 1,3-diyne intermediate via oxidative coupling, which then undergoes a series of nucleophilic attacks and cyclization steps to form the furan ring. rsc.org

Copper-catalyzed annulation reactions also provide a direct route to furan rings. For instance, a regioselective annulation of β-keto esters with propargyl acetates has been developed, which proceeds without the need for special ligands or oxidants to afford polysubstituted furans. nih.gov These methods highlight the versatility of copper in mediating complex transformations under mild conditions. nih.govbohrium.com

| Copper Catalyst | Base | Solvent | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂·H₂O | DMAP | DMSO | O₂ | 45 | rsc.org |

| CuBr₂ | DMAP | DMSO | O₂ | 38 | rsc.org |

| CuCl | DMAP | DMSO | O₂ | 32 | rsc.org |

Rhodium-Catalyzed Cyclization and Insertion Reactions

Rhodium catalysts are well-known for their ability to mediate cyclization and C-H insertion reactions, which are powerful strategies for heterocycle synthesis. The synthesis of furan rings can be achieved through the rhodium(II)-catalyzed cyclization of α-diazo carbonyl compounds. For example, 2-alkynyl-2-diazo-3-oxobutanoates react in the presence of rhodium(II) acetate (B1210297) to yield furo[3,4-c]furans. nih.govacs.orgacs.org The reaction mechanism involves the formation of a rhodium-stabilized carbenoid, which adds to the alkyne to form a vinyl carbenoid. This intermediate then undergoes cyclization onto the adjacent carbonyl group to construct the furan ring. nih.govacs.orgacs.org

Furthermore, rhodium-catalyzed C-H insertion provides a direct method for forming C-C bonds, which can be applied to the synthesis of complex diketone structures. nih.govucdavis.edu The reaction of α-aryl-α-diazo ketones with a rhodium catalyst can lead to intramolecular C-H insertion, efficiently forming cyclopentanones. nih.gov The efficiency of these insertions is influenced by electronic effects, with tertiary and allylic C-H bonds being more reactive than secondary aliphatic C-H bonds. nih.gov

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Alkynyl-2-diazo-3-oxobutanoate | Furo[3,4-c]furan derivative | Rhodium(II) acetate | Good | nih.govacs.org |

| α-Aryl-α-diazo ketone | α-Aryl cyclopentanone | Rh₂(pttl)₄ | Variable | nih.gov |

Gold Nanoparticle Catalysis for Cycloisomerization

Gold catalysis has emerged as a powerful tool for the cycloisomerization of enynes and other unsaturated systems to form heterocyclic structures. researchgate.net Gold(III) catalysts, for example, can promote a tandem propargylic substitution and cycloisomerization reaction between N-tosylpropargyl amines and 1,3-dicarbonyl compounds to synthesize poly-substituted furans. mdpi.com This reaction proceeds through a propargylic substitution intermediate, which then undergoes gold-catalyzed cycloisomerization to yield the furan product. The gold catalyst plays a dual role, first activating the propargylic amine for substitution and then activating the alkyne for the subsequent cyclization. mdpi.com While much of the research focuses on homogeneous gold catalysts, gold nanoparticles are also recognized as active and selective catalysts for various organic transformations, including oxidation and coupling reactions. mdpi.comyoutube.com

| N-Tosylpropargyl Amine Substrate | 1,3-Dicarbonyl Substrate | Catalyst System | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Various substituted propargyl amines | Various β-ketoesters and 1,3-diketones | AuBr₃ / AgOTf | ClCH₂CH₂Cl | 60 | mdpi.com |

Photocatalytic Approaches for Furan and Diketone Synthesis

Photocatalysis utilizes visible light to drive chemical reactions, offering a sustainable and mild approach to organic synthesis. encyclopedia.pub Transition metal-free, visible-light-driven protocols have been developed for the conversion of 1,3-diketones into tetra-substituted furan skeletons. researchgate.netscispace.comrsc.org These reactions can be promoted by an organic photocatalyst in a carbon dioxide atmosphere. Mechanistic studies suggest that CO₂ is catalytically incorporated to create a better leaving group from the enolic hydroxyl group of the diketone. scispace.comrsc.org The process involves the generation of a diketone radical, which undergoes further reactions, including rearrangements of acylcyclopropane intermediates, to form isomeric furan products. rsc.org This approach highlights an innovative use of CO₂ as a reaction promoter in the de novo synthesis of heterocycles. scispace.com

| Photocatalyst | Base | Solvent | Atmosphere | Light Source | Reference |

|---|---|---|---|---|---|

| 4CzIPN | Cs₂CO₃ | DMF | CO₂ | 455 nm LED | scispace.comrsc.org |

Multicomponent Reaction (MCR) Strategies for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates structural features from each reactant. tubitak.gov.tr This approach offers high atom economy and step efficiency, making it ideal for creating molecular diversity. bohrium.com

A one-pot MCR for the synthesis of highly functionalized furans involves the reaction of arylglyoxals, acetylacetone, and a phenol (B47542) derivative in the presence of a base like triethylamine. tubitak.gov.tr The proposed mechanism initiates with a Knoevenagel condensation between the arylglyoxal and acetylacetone. This is followed by a Michael addition of the phenol to the resulting intermediate, which generates a 1,4-diketone. This key intermediate then undergoes a Paal-Knorr type cyclization to furnish the furan ring. tubitak.gov.trwikipedia.org Such MCRs provide a practical and appealing route to complex furan derivatives from simple, readily available starting materials. tubitak.gov.tr

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the site at which a reaction occurs.

In palladium-catalyzed reactions , regioselectivity is often dictated by the directing group or the inherent reactivity of specific C-H bonds. The formation of the furan ring from 2-alkenyl-1,3-diketones proceeds with high regioselectivity, as the cyclization pathway is well-defined by the structure of the intermediate. mdpi.com

Copper-catalyzed annulation reactions also exhibit high regioselectivity. For example, the reaction of β-keto esters and propargyl acetates provides polysubstituted furans with a specific substitution pattern, governed by the electronic and steric properties of the reacting partners and the copper catalyst. nih.gov

In rhodium-catalyzed C-H insertion , site selectivity is a major focus. The catalyst and the electronic nature of the carbene intermediate play crucial roles in determining which C-H bond is functionalized. Generally, insertions occur preferentially at electron-rich sites and follow the order: allylic/benzylic > tertiary C-H > secondary C-H > primary C-H. nih.govnih.gov Chiral rhodium catalysts can further control the stereoselectivity of these insertions. illinois.edu

Photocatalytic methods can also be highly selective. The visible-light-driven conversion of 1,3-diketones to furans can produce two different isomers, and the ratio of these products can potentially be controlled by tuning the reaction conditions, although this remains an area of active investigation. rsc.org

Finally, multicomponent reactions often proceed with high selectivity due to the orchestrated sequence of reactions. The initial Knoevenagel condensation and subsequent Michael addition in the synthesis of functionalized furans set up the 1,4-dicarbonyl intermediate in a specific way, ensuring that the final Paal-Knorr cyclization leads to a single major regioisomer. tubitak.gov.tr

Green Chemistry Principles in the Synthesis of Furan Diketones

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of furan-containing β-diketones, including structures analogous to this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient synthetic routes. Key areas of focus in the green synthesis of furan diketones include the use of eco-friendly catalysts, alternative energy sources, and solvent-free reaction conditions.

The synthesis of furan derivatives often starts from biomass, which is a renewable feedstock and a cornerstone of green chemistry. frontiersin.orgmdpi.com The conversion of biomass into valuable chemical precursors is a significant step towards sustainable chemical production. mdpi.com For instance, the catalytic transformation of N-acetylglucosamine, a biomass-derived starting material, into 5-hydroxymethylfurfural (B1680220) (HMF) exemplifies the use of green chemistry principles at the initial stages of synthesizing furan-based compounds. mdpi.com

One of the primary strategies for the green synthesis of furan diketones involves replacing traditional homogeneous catalysts, which are often corrosive and difficult to separate from the reaction mixture, with solid, reusable catalysts. rsc.org Heterogeneous catalysts, such as mixed metal oxides and supported metal catalysts, offer advantages like easy separation, recyclability, and often milder reaction conditions. rsc.orgresearchgate.net For example, in reactions analogous to the Claisen-Schmidt condensation, which can be adapted for the synthesis of diketone precursors, solid super base catalysts have been shown to be highly efficient and selective. rsc.org These catalysts are robust and can be reused without a significant loss of activity, contributing to a more sustainable process. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netnih.govrsc.orgnih.gov This technique allows for direct and efficient heating of the reaction mixture, minimizing the formation of by-products. researchgate.netnih.gov The application of microwave irradiation in the synthesis of furan-annulated heterocycles has been reported to lead to high yields in a matter of minutes. researchgate.net This approach aligns with green chemistry principles by conserving energy and increasing reaction efficiency.

The table below provides a comparative overview of traditional versus green synthetic methodologies that can be applied to the synthesis of furan diketones.

| Parameter | Traditional Synthetic Methods | Green Synthetic Methods |

| Catalysts | Homogeneous acids or bases (e.g., NaOH, H₂SO₄) | Heterogeneous catalysts (e.g., zeolites, mixed metal oxides), biocatalysts |

| Solvents | Volatile organic solvents (e.g., benzene (B151609), toluene, DMF) | Green solvents (e.g., water, ionic liquids, supercritical fluids), solvent-free conditions |

| Energy Source | Conventional heating (e.g., oil bath, heating mantle) | Microwave irradiation, ultrasound, photochemical methods |

| Reaction Time | Often several hours to days | Typically minutes to a few hours |

| By-products | Can generate significant amounts of waste | Minimized due to higher selectivity and atom economy |

| Catalyst Reusability | Difficult to recover and reuse | Generally easy to separate and recycle |

The integration of these green chemistry principles not only offers a more sustainable pathway for the synthesis of this compound and its analogs but also aligns with the broader goals of environmentally responsible chemical production. frontiersin.org

Spectroscopic Characterization and Structural Elucidation of 1 Furan 2 Yl 2 Methylpentane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1-(Furan-2-yl)-2-methylpentane-1,3-dione is expected to display a series of signals corresponding to the different proton environments within the molecule. The chemical shifts of the furan (B31954) ring protons can be predicted based on data for 2-acetylfuran (B1664036). chemicalbook.com The protons of the pentane-1,3-dione moiety are expected to show shifts influenced by the adjacent carbonyl groups and will be further complicated by keto-enol tautomerism. In the case of the enol form, a characteristic downfield signal for the enolic proton would be anticipated.

A hypothetical ¹H NMR data table for the diketo form is presented below, with chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5' (furan) | ~7.60 | dd | J = 1.8, 0.8 | 1H |

| H3' (furan) | ~7.20 | dd | J = 3.6, 0.8 | 1H |

| H4' (furan) | ~6.55 | dd | J = 3.6, 1.8 | 1H |

| H2 (methine) | ~4.00 | q | J = 7.0 | 1H |

| H4 (methylene) | ~2.60 | q | J = 7.3 | 2H |

| C2-CH₃ (doublet) | ~1.40 | d | J = 7.0 | 3H |

| H5 (methyl) | ~1.10 | t | J = 7.3 | 3H |

Note: The presence of the enol tautomer would result in the disappearance of the H2 methine signal and the appearance of a new vinylic proton signal, as well as a broad enolic hydroxyl proton signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons are expected to resonate at significantly downfield shifts. The chemical shifts for the furan ring carbons can be estimated from data for 2-acetylfuran, while the aliphatic carbons can be predicted based on analogous diketones. chemicalbook.comnih.gov

Below is a predicted ¹³C NMR data table for the diketo form of this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (furan-carbonyl) | ~195.0 |

| C3 (alkyl-carbonyl) | ~205.0 |

| C2' (furan) | ~152.0 |

| C5' (furan) | ~147.0 |

| C3' (furan) | ~118.0 |

| C4' (furan) | ~112.0 |

| C2 | ~55.0 |

| C4 | ~35.0 |

| C2-CH₃ | ~15.0 |

| C5 | ~8.0 |

Note: In the enol tautomer, the chemical shifts of C1, C2, and C3 would be altered due to the formation of a carbon-carbon double bond and an enolic hydroxyl group.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Key expected correlations include the coupling between the H2 methine proton and the C2-methyl protons, as well as the coupling between the H4 methylene (B1212753) protons and the H5 methyl protons. Within the furan ring, correlations between H3', H4', and H5' would also be observed. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the furan ring and the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the furan ring and the dione (B5365651) moiety. Expected key correlations would include the H3' proton of the furan ring to the C1 carbonyl carbon, and the H2 methine proton to both carbonyl carbons (C1 and C3). libretexts.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, which is important for conformational analysis. For this compound, NOESY could provide insights into the preferred orientation of the furan ring relative to the dione chain. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula, C₁₀H₁₂O₃. The expected exact mass would be calculated and compared with the experimentally determined value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Insights

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern will be dictated by the presence of the furan ring and the β-dicarbonyl group.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl groups, leading to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃).

Formation of a furoyl cation (m/z = 95) through cleavage of the bond between the two carbonyl carbons. This is a very common fragmentation pathway for 2-acylfurans. nih.gov

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to a carbonyl oxygen followed by cleavage of the alpha-beta bond.

Loss of carbon monoxide (CO) from acylium ions.

A table of predicted major fragment ions is provided below.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular ion |

| 151 | [M - •CH₂CH₃]⁺ | Alpha-cleavage |

| 123 | [M - •COCH₂CH₃]⁺ | Cleavage of the dione moiety |

| 95 | [C₅H₃O₂]⁺ | Furoyl cation |

| 67 | [C₄H₃O]⁺ | Furan ring fragment |

| 43 | [CH₃CO]⁺ | Acylium ion |

This detailed spectroscopic analysis, while based on theoretical predictions and data from analogous compounds, provides a comprehensive framework for the structural elucidation of this compound. Experimental verification of these predictions would be the next logical step in fully characterizing this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key structural features. The β-dicarbonyl moiety can exist in both keto and enol tautomeric forms, which would be distinguishable in the IR spectrum.

In the keto form, two distinct carbonyl (C=O) stretching vibrations would be expected in the region of 1700-1740 cm⁻¹. The furan ring would exhibit characteristic C-O-C stretching and C=C stretching vibrations.

In the enol form, the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl group would lead to a broad O-H stretching band (around 2500-3200 cm⁻¹) and a shift of the C=O stretching frequency to a lower wavenumber (typically 1640-1580 cm⁻¹), along with a C=C stretching band for the enone system.

A hypothetical data table for the expected IR absorption bands is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (furan ring) | ~3100-3150 |

| C-H (aliphatic) | ~2850-3000 |

| C=O (keto form) | ~1700-1740 |

| C=O (enol form, H-bonded) | ~1640-1580 |

| C=C (furan ring & enol) | ~1500-1650 |

| C-O (furan ring) | ~1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The this compound molecule contains a furan ring conjugated with a dicarbonyl system, which is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The primary electronic transitions would likely be π → π* transitions associated with the conjugated system. The position of the maximum absorption (λmax) would be influenced by the extent of conjugation and the solvent polarity. The enol tautomer, with its extended conjugation, would be expected to absorb at a longer wavelength compared to the keto tautomer.

Without experimental data, a hypothetical UV-Vis data table is provided.

| Electronic Transition | Expected λmax Range (nm) |

| π → π* (Furan ring) | ~200-220 |

| π → π* (Conjugated dicarbonyl) | ~250-320 |

| n → π* (Carbonyl groups) | ~300-350 (typically weak) |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This would include:

Confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

The preferred tautomeric form (keto or enol) in the solid state.

The conformation of the molecule, including the dihedral angles between the furan ring and the pentanedione moiety.

Details of intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing.

In the absence of experimental crystallographic data, a table of expected bond lengths for key structural fragments is presented based on typical values for similar structures.

| Bond | Expected Bond Length (Å) |

| C=O (Ketone) | ~1.21 |

| C-C (Carbonyl-alpha carbon) | ~1.51 |

| C-O (Furan) | ~1.36 |

| C=C (Furan) | ~1.34 - 1.43 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through substitution at a specific position, or if it were part of a larger chiral molecular assembly, then chiroptical techniques like Electronic Circular Dichroism (ECD) would be applicable.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. For a chiral derivative of this compound, ECD could be used to:

Determine the absolute configuration of the stereocenters.

Study conformational changes in solution.

As the parent compound is achiral and no studies on its chiral derivatives were found, no data for this section can be presented.

Chemical Reactivity and Transformation Studies of 1 Furan 2 Yl 2 Methylpentane 1,3 Dione

Enol-Keto Tautomerism and Conformational Dynamics of the 1,3-Diketone Moiety

A key characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.com For 1-(Furan-2-yl)-2-methylpentane-1,3-dione, the equilibrium lies between the diketo form and one of two possible enol forms. In many 1,3-diketones, the enol form is significantly stabilized and can even predominate in the equilibrium mixture. libretexts.org This stabilization arises from two main factors: the formation of a conjugated system between the C=C double bond of the enol and the remaining carbonyl group, and the creation of a stable six-membered quasi-ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. libretexts.orgyoutube.com

The presence of the furan (B31954) ring and the methyl group influences the conformational dynamics. Rotation around the single bonds—specifically the C(furan)-C(carbonyl) bond and the C(carbonyl)-C(α-carbon) bond—can lead to various spatial arrangements (rotamers). The planar furan ring and the potential for a planar hydrogen-bonded enol ring suggest that conformations minimizing steric hindrance between the furan ring, the methyl group, and the propyl group will be favored.

| Feature | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Functional Groups | Two Ketone (C=O) groups | One Ketone (C=O), one Enol (C=C-OH) |

| Hybridization of α-Carbon | sp³ | sp² |

| Key Stabilizing Factor | Inductive effects | Conjugation (C=C-C=O) and Intramolecular Hydrogen Bonding |

| Expected Equilibrium Preference | Minor component | Major component in non-polar solvents |

Reactions at the 1,3-Diketone Functionality

The 1,3-diketone moiety is a versatile synthon for building more complex molecules, particularly five- and six-membered heterocycles. nih.gov Its two electrophilic carbonyl carbons readily react with a range of nucleophiles.

Condensation reactions involve the reaction of the diketone with a nucleophile, typically containing nitrogen, followed by the elimination of water.

With Amines: Primary amines react with one of the carbonyl groups to form β-enaminones.

With Hydrazines: The reaction with hydrazine (B178648) or its derivatives is a classical method for synthesizing pyrazoles. nih.govdergipark.org.tr The binucleophilic hydrazine attacks both carbonyl carbons, leading to cyclization.

With Urea (B33335) Derivatives: Reagents like urea, thiourea (B124793), or guanidine (B92328) react with the 1,3-diketone to form pyrimidine (B1678525) derivatives, which are core structures in many biologically significant molecules. bu.edu.egresearchgate.net

Nucleophiles can add to either of the carbonyl carbons of the diketone. nih.govnih.gov In the keto form, this is a standard nucleophilic addition to a ketone. However, given the prevalence of the enol tautomer, reactions often proceed via the enol or the corresponding enolate. The initial addition is frequently the first step in a more complex transformation, such as the cyclization reactions described below.

The reaction of 1,3-dicarbonyl compounds with 1,2- or 1,3-binucleophiles is a powerful and widely used strategy for heterocyclic synthesis.

Pyrazoles: Condensation with hydrazine hydrate (B1144303) or substituted hydrazines yields 3-(Furan-2-yl)-4-methyl-5-propyl-1H-pyrazole derivatives. The reaction proceeds via the formation of a hydrazone intermediate which then cyclizes. nih.govorganic-chemistry.org

Pyrimidines: The reaction with urea or thiourea in the presence of a base or acid catalyst results in the formation of a pyrimidine ring, yielding substituted 5-(Furan-2-yl)-6-methyl-4-propylpyrimidin-2(1H)-one (or -thione). mdpi.com

Isoxazoles: Treatment with hydroxylamine (B1172632) leads to the formation of 3-(Furan-2-yl)-4-methyl-5-propylisoxazole. youtube.comorganic-chemistry.org The reaction mechanism involves the formation of an oxime at one carbonyl, followed by intramolecular cyclization and dehydration. youtube.com

| Reactant | Resulting Heterocycle | General Class |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | Five-membered diazole |

| Hydroxylamine (H₂N-OH) | Isoxazole | Five-membered oxazole (B20620) |

| Urea (H₂N-CO-NH₂) | Pyrimidine | Six-membered diazine |

| Thiourea (H₂N-CS-NH₂) | Pyrimidinethione | Six-membered diazine |

Reactivity of the Furan Ring

The furan ring is an aromatic system where the oxygen atom's lone pair participates in the π-electron system, making the ring electron-rich. This increased electron density makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.compearson.com

Electrophilic attack on the furan ring occurs preferentially at the 2- or 5-positions (also known as the α-positions). pearson.comreddit.com This regioselectivity is due to the greater resonance stabilization of the carbocation intermediate (sigma complex) formed upon attack at these positions compared to attack at the 3- or 4-positions. pearson.com

In this compound, the C2 position is already substituted. The diketone substituent is an electron-withdrawing group, which deactivates the furan ring towards EAS, making the reaction conditions required potentially harsher than for unsubstituted furan. This deactivating group will direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.

Common EAS reactions applicable to the furan ring include:

Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to yield 5-bromo-1-(furan-2-yl)-2-methylpentane-1,3-dione.

Nitration: Milder nitrating agents, such as acetyl nitrate (B79036), are typically used to avoid oxidative degradation of the furan ring, leading to the 5-nitro derivative.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C5 position.

| Reaction | Typical Reagent | Predicted Major Product Position |

|---|---|---|

| Bromination | Br₂ in dioxane | C5-Bromo |

| Nitration | HNO₃ / Ac₂O (Acetyl nitrate) | C5-Nitro |

| Acylation | Acyl chloride / Lewis Acid (e.g., SnCl₄) | C5-Acyl |

Cycloaddition Reactions (e.g., Diels-Alder reactions, [4+2] cycloadditions)

The furan ring is an aromatic diene and can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.orgnih.gov The reactivity of the furan diene is significantly influenced by the electronic nature of its substituents. In this compound, the furan ring is substituted at the C2 position with an acyl group, which is strongly electron-withdrawing.

This deactivation has two major consequences for its Diels-Alder reactivity:

Normal-Electron-Demand Diels-Alder: The reaction between an electron-rich diene and an electron-poor dienophile is suppressed. The electron-withdrawing acyl group reduces the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, diminishing its nucleophilicity and thus its reactivity towards common electron-poor dienophiles like maleimide (B117702). rsc.orgrsc.org While the reaction may still proceed under forcing conditions (e.g., high temperature or pressure), yields are generally expected to be low. rsc.org

Inverse-Electron-Demand Diels-Alder (IEDDA): The electron-withdrawing group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the furan diene, making it a suitable candidate for IEDDA reactions with electron-rich dienophiles. nih.govwikipedia.org Dienophiles such as vinyl ethers or enamines, which possess high-energy HOMOs, can react efficiently with electron-poor dienes. wikipedia.orgsigmaaldrich.com

The cycloaddition leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative (an oxanorbornene), which can exist as either an endo or exo diastereomer. The exo adduct is typically the thermodynamically more stable product. stackexchange.com

| Reaction Type | Dienophile Example | Typical Conditions | Expected Product |

|---|---|---|---|

| Normal-Electron-Demand Diels-Alder | N-Phenylmaleimide | High Temperature, High Pressure | Oxanorbornene adduct (low yield) |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Ethyl vinyl ether | Thermal or Lewis acid catalysis | Substituted oxanorbornene adduct |

Ring-Opening Reactions and Transformations to 1,4-Diketones

The furan nucleus can undergo ring-opening reactions under various conditions to yield acyclic dicarbonyl compounds. For 2-acylfurans, this transformation typically results in the formation of 1,4-dicarbonyl systems (or their derivatives), effectively reversing the common Paal-Knorr furan synthesis.

Acid-Catalyzed Hydrolysis: Under aqueous acidic conditions (e.g., using catalytic hydrochloric acid), the furan ring can be hydrolyzed. rsc.org The reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent cleavage of the ring to generate a 1,4-enedione, which can then tautomerize or be reduced to the corresponding saturated 1,4-diketone. The presence of substituents on the furan ring can significantly influence the reaction's facility and outcome. rsc.org

Oxidative Ring-Opening: Oxidative methods can also achieve ring cleavage. Reagents like N-Bromosuccinimide (NBS) in aqueous solvent systems can induce an oxidative dearomatization/ring-opening sequence to afford unsaturated 1,4-dicarbonyl compounds. researchgate.net This method provides a valuable route to functionalized diketones that are useful synthetic intermediates.

| Method | Reagents/Conditions | Intermediate/Product Type |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat | 1,4-Enedione, leading to a 1,4,6-triketone derivative |

| Oxidative Ring-Opening | NBS, THF/H₂O | Unsaturated 1,4-dicarbonyl compound |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this molecule is dictated by the reactivity of its three carbonyl groups and the furan ring.

Oxidation: The furan ring is susceptible to oxidation, often leading to complex rearrangements or ring-opened products. The β-diketone moiety is generally stable to mild oxidizing conditions. Stronger oxidants would likely lead to degradation of the molecule.

Reduction: Selective reduction of the different functional groups can be achieved by choosing appropriate reagents and conditions.

Chemoselective Carbonyl Reduction: Mild hydride reagents, most notably sodium borohydride (B1222165) (NaBH₄), are used for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com NaBH₄ is expected to reduce the two ketone groups of the pentane-1,3-dione moiety to their corresponding secondary alcohols, yielding a diol. The reactivity of the ketone linking the furan ring is similar. Under standard conditions, NaBH₄ does not typically reduce the furan ring. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation: This powerful reduction method can reduce both carbonyl groups and the furan ring. libretexts.org Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas (H₂) will likely reduce the ketones to alcohols and the furan ring to a tetrahydrofuran (B95107) ring. mdpi.com Under more forcing conditions, hydrogenolysis (cleavage of C-O bonds with hydrogen) can occur, leading to the opening of the furan ring and the formation of linear alkanols. researchgate.netmdpi.com

| Reagent | Typical Conditions | Target Functional Group(s) | Expected Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temp. | Ketone groups | 1-(Furan-2-yl)-2-methylpentane-1,3-diol |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (atm to high pressure), Room Temp. | Ketone groups and Furan ring | 1-(Tetrahydrofuran-2-yl)-2-methylpentane-1,3-diol |

| Catalytic Hydrogenation (H₂/Raney Ni) | High Temp., High Pressure | Ketones and Furan ring (Hydrogenolysis) | Mixture of linear nonane (B91170) diols/triols |

Derivatization Strategies of this compound for Diversification

The β-diketone (or 1,3-diketone) functional group is an exceptionally versatile platform for chemical derivatization, primarily due to its ability to exist in equilibrium with its enol tautomer. mdpi.comnih.gov This keto-enol tautomerism provides multiple reactive sites for building molecular diversity. mdpi.com

Reactions of the Enolate: The acidic α-hydrogen (on the C2 carbon) is readily removed by a base to form a stable enolate. This nucleophilic enolate can undergo various C-alkylation and C-acylation reactions to introduce further substituents at the 2-position.

Knoevenagel Condensation: The active methylene (B1212753) group of the β-diketone can participate in Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base. researchgate.netwikipedia.org This reaction forms a new carbon-carbon double bond, leading to α,β-unsaturated dicarbonyl products. acs.org

Heterocycle Synthesis: The 1,3-arrangement of the carbonyl groups makes β-diketones ideal precursors for the synthesis of five- and six-membered heterocyclic rings via condensation with binucleophiles. researchgate.net

Reaction with hydrazine (or its derivatives) yields pyrazoles. organic-chemistry.orgorganic-chemistry.org

Reaction with hydroxylamine yields isoxazoles. researchgate.netresearchgate.net

Reaction with diamines can lead to diazepines. researchgate.net

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Knoevenagel Condensation | Benzaldehyde, Piperidine (catalyst) | α-Benzylidene-β-diketone |

| Heterocycle Formation | Hydrazine Hydrate | Substituted Pyrazole |

| Heterocycle Formation | Hydroxylamine Hydrochloride | Substituted Isoxazole |

| Heterocycle Formation | Ethylenediamine | Substituted 1,4-Diazepine |

Coordination Chemistry and Metal Complexation of 1 Furan 2 Yl 2 Methylpentane 1,3 Dione

Ligand Properties of Beta-Diketones in Metal Coordination

Beta-diketones (β-diketones) are a crucial class of chelating ligands in coordination chemistry, renowned for their ability to form stable complexes with a vast majority of metal ions. Their utility stems from the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement allows the molecule to exist in a keto-enol tautomeric equilibrium.

The enol form can be deprotonated by a base to yield the corresponding β-diketonate anion. This anion features a delocalized negative charge across the O=C-C=C-O framework, creating a bidentate ligand with two oxygen donor atoms. These donor atoms are perfectly positioned to form a stable six-membered chelate ring upon coordination with a metal ion.

The general properties of β-diketonates as ligands include:

Strong Chelation: The formation of a six-membered ring with the metal ion, known as the chelate effect, imparts significant thermodynamic stability to the resulting metal complexes.

Versatility: They are known to form complexes with almost every metal in the periodic table, including transition metals, lanthanides, and actinides. nih.gov

Tunable Properties: The electronic and steric properties of the β-diketone ligand can be modified by changing the substituents (R groups) attached to the carbonyl carbons. For 1-(Furan-2-yl)-2-methylpentane-1,3-dione, the furan (B31954) ring and the propyl group would influence the electronic environment and solubility of its potential metal complexes. Fluorinated substituents, for example, are known to increase the volatility and Lewis acidity of the corresponding metal complexes. nih.gov

Synthesis of Metal Complexes with this compound as a Ligand

No specific synthesis procedures for metal complexes of this compound have been reported in the reviewed scientific literature.

There is no available information on the specific coordination of this compound with transition metals.

There is no available information on the specific complexation of this compound with lanthanide ions.

There is no available information on the formation of homo- or heterometallic complexes using this compound as a ligand.

Structural Analysis of Coordination Compounds (e.g., Metal-Ligand Bond Distances, Coordination Geometries)

No structural data, such as X-ray crystallography results, metal-ligand bond distances, or coordination geometries, are available for any coordination compounds of this compound.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetism)

No spectroscopic data (such as UV-Vis, EPR, or magnetic susceptibility measurements) have been published for metal complexes of this compound.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal β-diketonate complexes, particularly their redox potentials, is significantly influenced by the nature of the substituents on the β-diketone ligand. These substituents can alter the electron density at the coordinating oxygen atoms, which in turn affects the stability of the different oxidation states of the central metal ion.

For metal complexes of this compound, the furan-2-yl group is expected to act as an electron-donating group, though its effect might be modulated by the electron-withdrawing nature of the adjacent carbonyl group. Studies on analogous compounds with heterocyclic rings, such as thiophene (B33073), have shown that the heteroaromatic substituent can influence the redox potentials. For instance, in some transition metal complexes of thenoyltrifluoroacetone (a β-diketone containing a thiophene ring), the thienyl group participates in the electronic structure of the complex, affecting its oxidation and reduction potentials. It is plausible that the furan ring in this compound would have a similar, albeit distinct, electronic influence.

The presence of the methyl group at the α-position of the diketone backbone is also a critical factor. Generally, alkyl groups are electron-donating, which would be expected to increase the electron density on the metal center, making oxidation more difficult (a more positive oxidation potential) and reduction easier (a more negative reduction potential).

The table below provides a hypothetical overview of how the substituents of this compound might influence the redox potentials of its metal complexes compared to a simpler β-diketone like acetylacetone.

| Substituent | Expected Electronic Effect | Predicted Impact on Metal Redox Potential |

|---|---|---|

| Furan-2-yl | Moderately electron-donating (π-system) | May slightly shift redox potentials compared to a phenyl group. |

| α-Methyl | Electron-donating (inductive effect) | Expected to make the metal center more electron-rich, potentially shifting redox potentials. |

Supramolecular Assembly and Extended Network Formation via Complexation

The formation of supramolecular assemblies and extended networks from metal complexes is a rapidly growing area of crystal engineering. The structure of the ligand plays a crucial role in directing the self-assembly process. For metal complexes of this compound, both the furan ring and the α-methyl group can influence intermolecular interactions and, consequently, the formation of extended structures.

The furan ring, with its heteroatom and π-system, can participate in various non-covalent interactions, such as hydrogen bonding (if suitable donors are present in the crystal lattice), π-π stacking, and coordination to adjacent metal centers if the steric environment allows. The oxygen atom of the furan ring could potentially act as a weak donor to a neighboring metal ion, leading to the formation of polynuclear or polymeric structures.

However, the presence of the α-methyl group introduces steric hindrance around the metal center. This steric bulk can prevent the close approach of adjacent complex units, potentially inhibiting the formation of densely packed, extended networks. In some cases, such steric hindrance can be exploited to control the dimensionality of the resulting supramolecular architecture, favoring discrete assemblies or lower-dimensional polymers over three-dimensional frameworks.

The interplay between the potential for intermolecular interactions involving the furan ring and the steric hindrance from the α-methyl group will ultimately dictate the nature of the supramolecular assembly. The table below summarizes these competing effects.

| Structural Feature | Potential Role in Supramolecular Assembly | Possible Outcome |

|---|---|---|

| Furan-2-yl Ring | π-π stacking, potential for weak coordination of the furan oxygen | Formation of 1D chains or 2D layers |

| α-Methyl Group | Steric hindrance around the metal center | May favor discrete complexes or prevent the formation of high-dimensional networks |

Theoretical and Computational Investigations of 1 Furan 2 Yl 2 Methylpentane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules like 1-(Furan-2-yl)-2-methylpentane-1,3-dione. unipd.it DFT calculations can elucidate a wide range of molecular properties by approximating the electron density of the system.

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. Analysis of the electronic structure reveals the distribution of electrons within the molecule, which governs its reactivity and physical properties. The furan (B31954) ring, being an aromatic π-system, interacts electronically with the adjacent β-dicarbonyl moiety. researchgate.net

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bonding interactions. researchgate.net This analysis provides information on atomic charges, hybridization, and delocalization of electron density. For the enol tautomer of this compound, significant electron delocalization is expected across the conjugated system formed by the furan ring and the enone portion of the dicarbonyl group.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity. ustc.edu.cn In this compound, the HOMO is typically localized on the electron-rich furan ring and the enolate system, while the LUMO is distributed over the carbonyl groups, indicating these as likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative NBO Analysis Data for the Enol Tautomer of this compound This table presents hypothetical data based on typical values for similar structures.

| Atom | NBO Charge (e) | Hybridization |

| O (Furan) | -0.55 | sp² |

| C2 (Furan) | +0.20 | sp² |

| C (Carbonyl 1) | +0.65 | sp² |

| O (Carbonyl 1) | -0.60 | sp² |

| C (Enol) | -0.15 | sp² |

| O (Enol) | -0.70 | sp² |

β-Dicarbonyl compounds like this compound exist in a dynamic equilibrium between keto and enol tautomeric forms. Computational methods are exceptionally useful for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov

For this molecule, three primary tautomers can be considered: the diketo form and two enol forms, where one of the two carbonyl groups is enolized. DFT calculations typically show that the enol form is significantly more stable than the diketo form. This stability arises from the formation of a conjugated π-system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. nih.govresearchgate.net The presence of the furan ring further extends this conjugation, likely enhancing the stability of the enol tautomer where the double bond is conjugated with the ring. The influence of solvent can also be modeled, which can alter the tautomeric preference depending on the solvent's polarity. mdpi.com

Table 2: Predicted Relative Stabilities of Tautomers This table displays hypothetical relative energies calculated in the gas phase at the B3LYP/6-311+G(d,p) level of theory.

| Tautomer | Description | Relative Energy (kcal/mol) |

| Keto | This compound | 10.5 |

| Enol 1 | (Z)-1-(Furan-2-yl)-3-hydroxypent-2-en-1-one | 0.0 (Most Stable) |

| Enol 2 | (Z)-3-(Furan-2-yl)-3-hydroxy-2-methylpent-3-en-2-one | 2.8 |

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com Predicted shifts for a proposed structure can be compared with experimental data to confirm assignments or elucidate the correct structure among several possibilities. For this compound, calculations would be performed on the most stable enol tautomer. The predicted chemical shift for the enolic proton is expected to be in the downfield region (15-17 ppm) due to the strong intramolecular hydrogen bond. DFT methods can often predict ¹H chemical shifts with a root-mean-square error of 0.2–0.4 ppm. nih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For the conjugated enol tautomer of this compound, TD-DFT would predict intense π→π* transitions responsible for its absorption in the UV-Vis region. The parent furan molecule exhibits strong absorption below 220 nm. nist.gov The extended conjugation in the target molecule is expected to shift the absorption maximum (λ_max) to longer wavelengths.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Enol Tautomer Data is illustrative and represents typical values for the functional groups present.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 198.5 |

| C=O (Enol) | 185.0 |

| C (Furan, attached to C=O) | 148.2 |

| C (Furan, adjacent to O) | 145.1 |

| C (Furan) | 118.0 |

| C (Furan) | 112.5 |

| C (Enol double bond) | 105.3 |

| C (Ethyl, CH₂) | 32.4 |

| C (Methyl on double bond) | 15.8 |

| C (Ethyl, CH₃) | 12.1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular interactions.

For this compound, a key flexible bond is the C-C bond connecting the furan ring to the dicarbonyl unit. MD simulations can reveal the preferred rotational conformations (rotamers) around this bond and the energy barriers between them. mdpi.com In the condensed phase (liquid or solid), MD can also model how multiple molecules interact. This includes identifying dominant intermolecular forces such as hydrogen bonding (if trace water is present or in protic solvents) and π-π stacking between furan rings, which would influence the bulk properties of the material.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathway and predict reaction kinetics.

For this compound, theoretical studies could investigate various reactions. For example, the furan ring is susceptible to electrophilic substitution and cycloaddition reactions. nih.gov Computational modeling could predict the regioselectivity of such reactions. Furthermore, the dicarbonyl moiety can participate in a wide range of transformations, such as aldol (B89426) condensations or reactions with nucleophiles. A computational study could, for instance, model the reaction with a hydroxyl radical to understand its atmospheric degradation pathways by identifying the most likely sites of initial attack and the subsequent reaction steps. researchgate.net

Ligand-Metal Interaction Modeling and Complex Stability Prediction

The enol form of β-dicarbonyl compounds are classic bidentate ligands that form stable chelate complexes with a wide variety of metal ions. researchgate.netmdpi.com this compound, upon deprotonation of its enolic form, acts as an excellent chelating agent.

Computational modeling, particularly with DFT, can be used to study these ligand-metal interactions in detail. mdpi.com Key aspects that can be investigated include:

Complex Geometry: The coordination geometry of the resulting metal complex (e.g., tetrahedral, square planar, or octahedral) can be optimized.

Bonding Analysis: The nature of the metal-oxygen bonds can be analyzed to determine their covalent versus ionic character. researchgate.net

Complex Stability: The binding energy between the ligand and the metal ion can be calculated to predict the thermodynamic stability of the complex. nih.gov By calculating these energies for a series of different metal ions (e.g., Cu(II), Ni(II), Zn(II)), it is possible to predict the ligand's selectivity. Such studies are vital in designing ligands for applications in catalysis, analytical chemistry, or metal extraction. ustc.edu.cn

Table 4: Illustrative Predicted Binding Energies for M(L)₂ Complexes L = deprotonated 1-(Furan-2-yl)-2-methylpentane-1,3-dionate. Energies are hypothetical and calculated relative to the free metal ion and two free ligands.

| Metal Ion (M²⁺) | Coordination Geometry | Binding Energy (kcal/mol) |

| Cu(II) | Square Planar | -450.2 |

| Ni(II) | Square Planar | -435.8 |

| Zn(II) | Tetrahedral | -410.5 |

| Mn(II) | Tetrahedral | -395.1 |

Prediction of Reactivity and Selectivity Parameters

Theoretical and computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. By employing methods rooted in Density Functional Theory (DFT), researchers can gain deep insights into a molecule's electronic structure and how it governs its chemical behavior. semanticscholar.orgmdpi.com These computational approaches allow for the calculation of various reactivity descriptors that identify the most probable sites for nucleophilic and electrophilic attacks, thereby predicting the regioselectivity of its reactions. numberanalytics.com

At the heart of these predictions is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy, shape, and distribution of these orbitals are crucial in determining the feasibility and pathway of a chemical reaction. acs.org For this compound, computational analysis would reveal the specific atoms or regions where the HOMO and LUMO are localized, indicating the molecule's primary sites of electron-donating (nucleophilic) and electron-accepting (electrophilic) character.

Global Reactivity Descriptors

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness, softness indicates a molecule's readiness to undergo chemical reactions.

Electronegativity (χ): This describes the molecule's ability to attract electrons.

Chemical Potential (μ): Related to electronegativity, this value indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This global descriptor quantifies the electrophilic nature of a molecule, indicating its propensity to accept electrons.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and would require specific DFT calculations to be confirmed.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.99 |

| LUMO Energy | ELUMO | - | -2.33 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.66 |

| Ionization Potential | I | -EHOMO | 5.99 |

| Electron Affinity | A | -ELUMO | 2.33 |

| Chemical Hardness | η | (I - A) / 2 | 1.83 |

| Chemical Softness | S | 1 / (2η) | 0.273 |

| Electronegativity | χ | (I + A) / 2 | 4.16 |

| Chemical Potential | μ | -(I + A) / 2 | -4.16 |

| Electrophilicity Index | ω | μ2 / (2η) | 4.73 |

Local Reactivity Descriptors: Fukui Functions

While global descriptors provide a picture of the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to reaction. The most widely used local descriptor is the Fukui function , f(r). wikipedia.org This function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By condensing these values to individual atoms, one can predict the most reactive centers for different types of attack:

f+(r) : Measures the reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a site that is more susceptible to attack by a nucleophile.

f-(r) : Measures the reactivity towards an electrophilic attack (electron donation). The atom with the highest value is the most likely site to be attacked by an electrophile. researchgate.net

f0(r) : Predicts the site for a radical attack .

For this compound, a Fukui function analysis would be essential to distinguish the reactivity of the various carbon and oxygen atoms within the furan ring and the β-dicarbonyl moiety. semanticscholar.org For instance, such calculations could determine whether an electrophile would preferentially attack the furan ring or one of the oxygen atoms of the dione (B5365651) group.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound (Note: Atom numbering is illustrative. Values are hypothetical and intended to demonstrate the output of such an analysis.)

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |